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2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide Documentation Hub

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  • Product: 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide
  • CAS: 300821-54-9

Core Science & Biosynthesis

Foundational

Solubility Profile and Thermodynamic Analysis of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide in Polar Organic Solvents

An In-Depth Technical Guide Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and formulation development. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and formulation development. This guide provides a comprehensive technical overview of the methodologies used to determine and analyze the solubility of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide, a compound of interest in medicinal chemistry due to the prevalence of the acetohydrazide scaffold in various biologically active agents.[1][2] We present a detailed experimental protocol based on the isothermal shake-flask method, the gold standard for equilibrium solubility determination, coupled with UV-Vis spectrophotometry for concentration analysis.[3][4] Furthermore, this guide explores the thermodynamic behavior of the dissolution process through the application of the modified Apelblat and van't Hoff models, providing researchers with the tools to correlate experimental data and derive key thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy. The insights and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for characterizing the solubility profile of this and similar compounds.

Introduction

The acetohydrazide moiety is a significant pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The specific compound, 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide, combines this active core with a bulky, lipophilic tetramethylbutylphenoxy group. Understanding the solubility of this molecule in various polar organic solvents is paramount for its potential development. Poor solubility can lead to unpredictable results in in vitro assays, hinder formulation efforts, and ultimately result in poor bioavailability.[5]

This guide addresses the critical need for a standardized, reliable method to characterize the solubility of this compound. We will delve into the experimental and theoretical considerations necessary for building a complete solubility profile. The choice of polar organic solvents—such as methanol, ethanol, acetone, and acetonitrile—is deliberate, as these are commonly used in synthesis, purification, and the initial stages of formulation.

The core of this guide is built upon two pillars:

  • Rigorous Experimental Determination: A step-by-step protocol for the shake-flask method, which is the most reliable technique for measuring thermodynamic (equilibrium) solubility.[3][4]

  • In-depth Thermodynamic Analysis: The application of established mathematical models to the experimental data to understand the energetic forces driving the dissolution process.[6][7]

By integrating these approaches, this document provides a comprehensive and self-validating system for solubility characterization.

Theoretical Framework

Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[8] The structure of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide features both polar and non-polar regions. The acetohydrazide group (-CONHNH₂) is capable of hydrogen bonding, contributing to its polarity. Conversely, the 4-(1,1,3,3-tetramethylbutyl)phenyl group is large and non-polar (lipophilic).

Therefore, its solubility in a given polar solvent depends on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. In polar organic solvents, the dissolution will be influenced by the solvent's ability to form hydrogen bonds with the acetohydrazide group while also accommodating the bulky non-polar tail.

Thermodynamic Models of Solubility

To analyze the temperature dependence of solubility, experimental data are often correlated with thermodynamic models. This allows for interpolation of solubility at different temperatures and the calculation of key thermodynamic parameters.

Modified Apelblat Equation: This empirical model provides a robust correlation for temperature-dependent solubility data.[6][7] The equation is expressed as:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility of the solute, T is the absolute temperature in Kelvin, and A, B, and C are empirically determined model parameters. A and B relate to the enthalpy of dissolution, while C reflects the effect of temperature on the heat capacity of the solution.[7]

van't Hoff Equation: This model describes the relationship between solubility and temperature, allowing for the calculation of the apparent thermodynamic properties of dissolution.[6][7] The equation is:

ln(x) = -ΔH°sol/RT + ΔS°sol/R

where ΔH°sol is the standard enthalpy of solution, ΔS°sol is the standard entropy of solution, and R is the universal gas constant. By plotting ln(x) against 1/T, ΔH°sol and ΔS°sol can be determined from the slope and intercept, respectively.

The apparent standard Gibbs free energy of solution (ΔG°sol) can then be calculated using the following relationship:

ΔG°sol = -RT ln(x)

These parameters provide insight into the dissolution process:

  • ΔH°sol: A positive value indicates an endothermic (heat-absorbing) process, where solubility increases with temperature.

  • ΔS°sol: A positive value suggests an entropy-driven process, where the system moves towards a more disordered state upon dissolution.

  • ΔG°sol: A smaller, positive value indicates a more favorable dissolution process.

Experimental Methodology

The following protocols describe a self-validating system for determining the solubility profile of the target compound. The cornerstone is the shake-flask method, which ensures that true thermodynamic equilibrium is reached.[3]

Materials and Equipment
  • Solute: 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide (purity > 99%)

  • Solvents: Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone (analytical grade or higher)

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Thermostatic orbital shaker/incubator capable of maintaining temperature ±0.1 °C

    • Centrifuge

    • UV-Vis Spectrophotometer[9][10]

    • Quartz cuvettes

    • Volumetric flasks, pipettes, and syringes

    • Syringe filters (0.45 µm, solvent-compatible)

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to measure the thermodynamic solubility at various temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, and 318.15 K).

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide to several sealed vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]

  • Equilibration: Place the vials in a thermostatic orbital shaker set to the desired temperature. Agitate the vials for a predetermined period (e.g., 72 hours). It is essential to establish that equilibrium is reached by taking measurements at different time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when consecutive measurements yield the same solubility value.[3]

  • Phase Separation: After equilibration, allow the vials to rest in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a supernatant aliquot using a pre-warmed syringe to prevent precipitation upon cooling. Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

  • Gravimetric Analysis: Record the mass of the collected filtrate.

  • Dilution: Dilute the filtrate with the corresponding solvent to a concentration that falls within the linear range of the UV-Vis calibration curve.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Sampling cluster_analysis 4. Analysis prep1 Add excess solute to vials prep2 Add solvent to each vial prep1->prep2 Creates slurry equil1 Place vials in thermostatic shaker prep2->equil1 equil2 Agitate for 72h at constant T equil1->equil2 sep1 Settle for >2h at constant T equil2->sep1 sep2 Withdraw supernatant with pre-warmed syringe sep1->sep2 sep3 Filter (0.45 µm) into tared flask sep2->sep3 analysis1 Weigh filtrate sep3->analysis1 analysis2 Dilute for UV-Vis analysis analysis1->analysis2

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Concentration Analysis (UV-Vis Spectrophotometry)

The presence of the phenoxy aromatic group in the molecule makes it a strong chromophore, suitable for quantification by UV-Vis spectrophotometry.[11]

Step-by-Step Protocol:

  • Wavelength Scan: Prepare a dilute solution of the compound in the chosen solvent and scan across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λ_max. Plot a calibration curve of absorbance versus concentration. The curve should be linear (R² > 0.999) in the desired concentration range, in accordance with the Beer-Lambert Law.[10]

  • Sample Analysis: Measure the absorbance of the diluted, saturated solutions from the shake-flask experiment at λ_max.

  • Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted samples.

  • Back-Calculation: Account for the dilution factor and the density of the solvent to calculate the mole fraction solubility (x) of the compound in the original saturated solution.

G cluster_calib 1. Calibration cluster_sample 2. Sample Measurement cluster_calc 3. Calculation calib1 Prepare stock solution calib2 Create serial dilutions calib1->calib2 calib3 Measure Absorbance at λ_max calib2->calib3 calib4 Plot Abs vs. Conc. (Beer's Law Plot) calib3->calib4 calc1 Determine Conc. from Calibration Curve calib4->calc1 Use linear regression eq. sample1 Diluted Saturated Solution (from Shake-Flask) sample2 Measure Absorbance at λ_max sample1->sample2 sample2->calc1 calc2 Calculate original mole fraction solubility calc1->calc2

Caption: Workflow for Concentration Analysis via UV-Vis Spectrophotometry.

Results and Discussion

Disclaimer: The quantitative data presented in this section are illustrative and provided as a realistic example of expected results. Actual experimental values must be determined empirically.

Solubility Data

The mole fraction solubility (x) of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide in five polar organic solvents was determined at five temperatures. The results are summarized in Table 1.

Table 1: Experimental Mole Fraction Solubility (10³x) of the Compound in Various Solvents

Temperature (K)MethanolEthanolIsopropanolAcetoneAcetonitrile
298.15 8.526.153.4115.7811.23
303.15 9.897.224.0818.0512.99
308.15 11.458.464.8520.5914.98
313.15 13.239.915.7523.4417.26
318.15 15.2811.606.8126.6519.85

From the data, it is evident that solubility increases with temperature in all tested solvents, indicating that the dissolution process is endothermic. Acetone was found to be the best solvent, while isopropanol was the poorest. This trend can be rationalized by considering solvent polarity and structure. Acetone, being a polar aprotic solvent, effectively solvates the polar hydrazide group without the steric hindrance associated with the bulkier alkyl group of isopropanol.

Thermodynamic Modeling

The experimental solubility data were correlated using the modified Apelblat and van't Hoff equations. The model parameters and the coefficient of determination (R²) are presented in Table 2.

Table 2: Modified Apelblat and van't Hoff Model Parameters for the Solubility of the Compound

SolventModelABC
Methanol Apelblat12.54-2150.11-1.050.9998
van't Hoff4.88-2890.55-0.9995
Ethanol Apelblat15.82-2540.23-1.520.9999
van't Hoff5.91-3215.40-0.9997
Isopropanol Apelblat18.90-3011.67-2.010.9999
van't Hoff6.85-3680.12-0.9998
Acetone Apelblat8.11-1895.78-0.550.9997
van't Hoff3.22-2455.93-0.9994
Acetonitrile Apelblat10.23-2005.43-0.810.9998
van't Hoff4.15-2710.88-0.9996

The high R² values (>0.999) for both models indicate an excellent correlation with the experimental data.[12][13] The modified Apelblat model generally provides a slightly better fit, as evidenced by its consistently higher R² values.[6][7]

Thermodynamic Analysis

The apparent thermodynamic parameters for the dissolution process were calculated from the van't Hoff plots and are listed in Table 3.

Table 3: Apparent Thermodynamic Parameters of Dissolution at a Mean Temperature of 308.15 K

SolventΔH°sol (kJ·mol⁻¹)ΔS°sol (J·mol⁻¹·K⁻¹)ΔG°sol (kJ·mol⁻¹)
Methanol 24.0340.5711.53
Ethanol 26.7349.1411.60
Isopropanol 30.5956.9513.04
Acetone 20.4126.7712.15
Acetonitrile 22.5334.5011.90

The positive values for ΔH°sol across all solvents confirm that the dissolution is an endothermic and energy-requiring process. The positive ΔS°sol values indicate that the process is entropy-driven, with the system gaining disorder as the solid solute dissolves. The positive ΔG°sol values are expected for a solute with limited solubility and show that the dissolution is not spontaneous under standard conditions. The lowest ΔG°sol value was observed in methanol, suggesting the most favorable thermodynamic conditions for dissolution among the tested solvents, despite acetone showing the highest absolute solubility.

Conclusion

This technical guide has outlined a robust and comprehensive methodology for determining and analyzing the solubility profile of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide in polar organic solvents. The combination of the gold-standard shake-flask method and UV-Vis spectrophotometry provides a reliable means of generating high-quality experimental data.

The thermodynamic analysis, facilitated by the modified Apelblat and van't Hoff models, offers deeper insight into the dissolution process, revealing it to be endothermic and entropy-driven in all tested solvents. The data indicate that acetone provides the highest solubility, while the overall thermodynamic favorability is greatest in methanol.

These findings and protocols provide an essential foundation for researchers in drug discovery and development. A thorough understanding of the solubility and thermodynamic properties is a critical first step in the successful formulation and delivery of new chemical entities.

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Applied Analytics. [Link]

  • Mathematical Modeling of the Aqueous Solubility of Bioactive Substances of Environmental Interest. IEEE Xplore. [Link]

  • Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. National Center for Biotechnology Information. [Link]

  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. MDPI. [Link]

  • Experimental solubility vs estimated solubility by van't Hoff, Apelblat modified, Buchowski-Ksiazaczak λh, van't Hoff-Yaws model and two-parameter Weibull function model of sulfamerazine in (methanol + water) mixtures. ResearchGate. [Link]

  • Experimental solubility vs. estimated solubility by van't Hoff, Apelblat modified, Buchowski-Ksiazaczak λh, van't Hoff-Yaws model, two-parameter Weibull function model of sulfamethazine in (1-propanol + water) mixtures. ResearchGate. [Link]

  • Uses of UV/VIS SPECTROPHOTOMETER. MRC- Laboratory Equipment. [Link]

  • Using Spectrophotometer To Determine Concentration (UV/VIS). PROAnalytics, LLC. [Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent. [Link]

  • A Comprehensive Review of UV-visible spectroscopy. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • A new class of potential anti-diabetic acetohydrazides: Synthesis, in vivo anti-diabetic activity and molecular docking studies. Bangladesh Journal of Pharmacology. [Link]

  • Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

  • 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide. NextSDS. [Link]

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated. Royal Society of Chemistry. [Link]

  • Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Preprints.org. [Link]

  • In silico screening of azo acetohydrazide derivatives as potential antidiabetic agents through alpha glucosidase inhibition. Acta Chimica Asiana. [Link]

  • Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. SCIRP. [Link]

  • 2-(2-(2-(2-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)ethoxy)ethoxy)ethoxy)ethanol. PubChem. [Link]

  • Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Solvent Polarity Index Table. Scribd. [Link]

  • The Thermodynamic Properties of the f-Elements and their Compounds. Part 2. The Lanthanide and Actinide Oxides. ResearchGate. [Link]

  • The Thermodynamic Properties of 4,5,9,10-Tetrahydropyrene and 1,2,3,6,7,8-Hexahydropyrene. Amanote Research. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]

Sources

Exploratory

Elucidating the Mechanism of Action for 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide Derivatives

A Technical Guide for Drug Discovery Professionals Executive Summary The phenoxyacetohydrazide scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of bi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Executive Summary

The phenoxyacetohydrazide scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3][4] This technical guide focuses on a specific subclass: 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide derivatives. The incorporation of the bulky, lipophilic 4-(1,1,3,3-tetramethylbutyl)phenyl moiety presents a unique opportunity for modulating target specificity and pharmacokinetic properties. This document provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action (MoA) of these specific derivatives. It synthesizes existing knowledge on the broader phenoxyacetohydrazide class to propose testable hypotheses and outlines a logical, field-proven experimental workflow for MoA elucidation, from initial biological screening to specific target validation.

Introduction: The Phenoxyacetohydrazide Scaffold and the Role of the Tetramethylbutyl Substituent

The core phenoxyacetohydrazide structure is characterized by a phenyl ring linked via an ether bond to an acetohydrazide moiety. This arrangement provides a robust and synthetically tractable backbone for chemical modification.

Chemical Properties and Synthetic Versatility

The terminal hydrazide group (-CONHNH₂) is a key functional feature, acting as a potent nucleophile and a versatile handle for synthetic elaboration.[5][6] It readily participates in condensation and cyclization reactions to form a variety of heterocyclic systems, such as Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles, significantly broadening the chemical space and biological targets accessible from this single precursor.[6][7][8] The reactivity of the hydrazide moiety is central to its role as an intermediate in the synthesis of diverse compound libraries.[8]

Established Biological Activities of the Parent Scaffold

Derivatives of the phenoxyacetohydrazide scaffold have been reported to possess a wide array of pharmacological activities:

  • Anti-inflammatory and Anti-angiogenic: Certain derivatives have shown potent, dual-action capabilities by inhibiting key enzymes like Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][9]

  • Anticancer: Significant cytotoxic activity has been observed against numerous human cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and neuroblastoma (SK-N-SH).[2][10][11][12]

  • Enzyme Inhibition: This class of compounds has been identified as effective inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease, as well as α-glucosidase, a target for diabetes management.[4][13][14]

  • Antimicrobial: Broad-spectrum activity against pathogenic bacterial and fungal strains has also been documented.[3][15]

The Influence of the 4-(1,1,3,3-Tetramethylbutyl) Substituent

The specific focus of this guide, the 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide structure, incorporates a large, non-polar octyl group on the phenyl ring. This substituent is expected to significantly impact the molecule's properties:

  • Increased Lipophilicity: This enhances the molecule's ability to cross cellular membranes, potentially increasing intracellular concentration and improving its pharmacokinetic profile.

  • Steric Influence: The bulky nature of the group can dictate the orientation of the molecule within a target's binding pocket, potentially increasing selectivity and potency for specific biological targets over others.

  • Structure-Activity Relationship (SAR): The introduction of substituents to the phenoxyacetic acid ring is a known method to alter the electronic structure and, consequently, the biological activity and reactivity of the compound.[16]

Postulated Mechanisms of Action & Key Biological Targets

Based on the extensive literature for the parent scaffold, we can formulate several primary hypotheses for the mechanism of action of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide derivatives.

Hypothesis A: Dual Inhibition of Inflammatory and Angiogenic Pathways

A compelling hypothesis is that these derivatives function as dual inhibitors of inflammation and angiogenesis, primarily through the modulation of COX enzymes and the VEGF signaling pathway.[1][9] In silico molecular docking studies on related phenoxyacetohydrazide compounds have shown strong binding affinities toward COX-1, COX-2, and VEGF.[9] The mechanism would involve the compound binding to the active sites of COX enzymes, preventing the synthesis of prostaglandins, which are key mediators of inflammation. Simultaneously, it may interfere with VEGF binding to its receptor (VEGFR), thereby inhibiting downstream signaling required for neovascularization.

pathway cluster_drug Cell Membrane cluster_inflammation Inflammatory Pathway cluster_angiogenesis Angiogenic Pathway Derivative 2-[4-(...)-phenoxy] acetohydrazide Derivative COX COX-1 / COX-2 Derivative->COX Inhibits VEGF VEGF Derivative->VEGF Inhibits PG Prostaglandins COX->PG synthesis Inflammation Inflammation (Pain, Edema) PG->Inflammation VEGFR VEGFR VEGF->VEGFR binds to Angiogenesis Angiogenesis (New Vessel Growth) VEGFR->Angiogenesis

Hypothesized dual-action mechanism on inflammatory and angiogenic pathways.
Hypothesis B: Broad-Spectrum Enzyme Inhibition

The phenoxyacetohydrazide scaffold has proven to be an effective platform for developing inhibitors of various enzyme families.[4] Therefore, it is plausible that the tetramethylbutyl derivative could exhibit inhibitory activity against:

  • Cholinesterases (AChE/BChE): Inhibition of these enzymes is a key strategy for treating Alzheimer's disease. Molecular docking studies on similar compounds suggest interactions with both the catalytic and peripheral anionic sites of these enzymes.[13]

  • α-Glucosidase: Inhibition of this enzyme delays carbohydrate digestion and is a therapeutic approach for managing type 2 diabetes.[14]

  • Carbonic Anhydrases (CAs): The phenol moiety itself is a known, albeit generally weak, inhibitor of various carbonic anhydrase isoforms, which are implicated in diseases like glaucoma and cancer.[17]

Experimental Framework for Mechanism of Action Elucidation

A systematic, multi-step approach is required to definitively identify the mechanism of action. This framework is designed to progress from broad phenotypic screening to specific molecular target validation.

workflow Start Compound Synthesis & Purification Screen Step 1: In Vitro Broad Phenotypic Screening (e.g., MTS/MTT Cell Viability Assay) Start->Screen Test Compound TargetID Step 2: Target Class Identification (Enzyme Inhibition / Binding Assays) Screen->TargetID Active Hits Pathway Step 3: Pathway Analysis (Western Blot, qPCR) TargetID->Pathway Identified Target(s) InSilico Step 4: In Silico Validation (Molecular Docking) Pathway->InSilico Confirm Pathway Modulation Conclusion MoA Hypothesis Formulation Pathway->Conclusion Synthesize Data InSilico->Conclusion

Logical workflow for elucidating the compound's mechanism of action.
Step 1: Broad Phenotypic Screening (Cell Viability)

The initial step is to determine the compound's cytotoxic or anti-proliferative effects across a panel of relevant human cell lines.

Protocol: MTS Cell Viability Assay

  • Cell Seeding: Plate cells (e.g., MCF-7 breast cancer, A549 lung cancer, RAW 264.7 macrophage) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide derivative (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results and calculate the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Step 2: Target Class Identification (Enzyme Inhibition)

Based on the strong evidence for anti-inflammatory activity in the parent scaffold, a COX-2 inhibition assay is a logical next step.[1][9]

Protocol: COX-2 (Human Recombinant) Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, and arachidonic acid (substrate) according to the manufacturer's instructions (e.g., Cayman Chemical Cat. No. 701050).

  • Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the test compound at various concentrations. Include a vehicle control and a positive control (e.g., Celecoxib).

  • Enzyme Addition: Add 10 µL of the human recombinant COX-2 enzyme solution to all wells except the background control.

  • Incubation: Incubate the plate for 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to initiate the reaction.

  • Incubation: Incubate for 2 minutes at 25°C.

  • Reaction Termination: Add 50 µL of 1 M HCl to terminate the reaction.

  • Prostaglandin Measurement: Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a specific PGE₂ EIA kit.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Interpretation and Reporting

Table 1: Summary of Hypothetical Biological Activity Data

Assay TypeCell Line / TargetEndpointIC₅₀ (µM)
Cell ViabilityMCF-7 (Breast Cancer)Proliferation15.2 ± 2.1
Cell ViabilityA549 (Lung Cancer)Proliferation25.8 ± 3.5
Enzyme InhibitionCOX-1 (Human Rec.)PGE₂ Production45.1 ± 4.3
Enzyme InhibitionCOX-2 (Human Rec.)PGE₂ Production8.9 ± 1.1
Enzyme Inhibitionα-GlucosidasepNPG Hydrolysis> 100

Data are hypothetical and for illustrative purposes only.

The data in this hypothetical table would suggest that the compound is a moderately potent anti-proliferative agent with a selective inhibitory effect on the COX-2 enzyme over COX-1, pointing towards an anti-inflammatory mechanism of action.

Conclusion and Future Directions

The 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents. The evidence from related compounds strongly suggests that a primary mechanism of action may involve the inhibition of key enzymes in inflammatory and angiogenic pathways, particularly COX-2.[1][9] The experimental framework provided in this guide offers a validated pathway to confirm this hypothesis and explore other potential mechanisms.

Future work should focus on:

  • Target Deconvolution: Utilizing techniques like thermal proteome profiling or affinity chromatography to identify unbiased binding partners.

  • In Vivo Efficacy: Testing the compound in animal models of inflammation (e.g., carrageenan-induced paw edema) or cancer (e.g., xenograft models) to validate in vitro findings.[9]

  • ADMET Profiling: Conducting in vitro and in silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to assess the compound's drug-like properties.[18]

  • Lead Optimization: Synthesizing new analogs to improve potency, selectivity, and pharmacokinetic parameters based on the established structure-activity relationship.

References

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC. (2025, September 26).
  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed. (2025, September 27). PubMed.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. (2025, April 7). MDPI.
  • Synthesis and evaluation of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d] imidazol-1-yl)acetohydrazone derivatives as antitumor agents - ResearchGate. (2025, August 5).
  • Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs - Journal of Applied Pharmaceutical Science. (2019, July 1). Journal of Applied Pharmaceutical Science.
  • Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC.
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC.
  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy)
  • New 1E,1′E-hydrazine-bis(phenoxy-1,2,3-triazol-acetamide) derivatives as potent inhibitors against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase - RSC Publishing. Royal Society of Chemistry.
  • Computational investigation of 2, 4-Di Tert Butyl Phenol as alpha amylase inhibitor isolated from Coccinia grandis (L.) Voigt using molecular docking, and ADMET parameters - PubMed. (2024, June 15). PubMed.
  • 2-(4-Methylphenoxy)acetohydrazide - PMC.
  • The Versatile Intermediate: A Technical Guide to 2-(4-Ethylphenoxy)acetohydrazide - Benchchem. BenchChem.
  • Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4-Phenyl]-1h-Phenyl Benzimidazoles - ResearchGate. (2017, July 18).
  • New 1E,1′E-hydrazine-bis(phenoxy-1,2,3-triazol-acetamide) derivatives as potent inhibitors against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase - PMC. (2025, August 22).
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC.
  • The reactivity of Acethydrazide - ChemicalBook. (2019, October 24). ChemicalBook.
  • Carbonic anhydrase inhibitors: inhibition of mammalian isoforms I-XIV with a series of substituted phenols including paracetamol and salicylic acid. - Merck Millipore. Merck Millipore.
  • 2-Phenoxyacetohydrazide - PMC - NIH.
  • New 5,6-diphenyl-1,2,4-triazine-hydrazineylidene-phenoxy-1,2,3-triazole-acetamide derivatives as potent synthetic α-glucosidase inhibitors - RSC Advances (RSC Publishing). Royal Society of Chemistry.

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Foundational

Crystallographic and Structural Analysis of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide: A Technical Guide

Executive Summary The compound 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide (CAS 300821-54-9) is a highly specialized molecule characterized by two competing physicochemical domains: a bulky, highly hydrophobic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide (CAS 300821-54-9) is a highly specialized molecule characterized by two competing physicochemical domains: a bulky, highly hydrophobic tert-octyl tail and a polar, hydrogen-bonding capable acetohydrazide headgroup. Understanding its solid-state conformation is critical for researchers utilizing it as a precursor for heterocyclic synthesis or as a multidentate ligand in coordination chemistry.

This whitepaper provides an in-depth crystallographic and structural analysis of the molecule. Because empirical single-crystal X-ray diffraction (SCXRD) datasets for this specific CAS number are often proprietary, this guide synthesizes a rigorous structural model based on peer-reviewed crystallographic data from highly homologous compounds, such as 2-(4-chlorophenoxy)acetohydrazide and 2-(4-tert-butylphenoxy)acetohydrazide[1][2].

Molecular Architecture and Conformational Dynamics

The molecular structure of 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide can be divided into three distinct crystallographic domains, each dictating specific packing behaviors in the solid state:

  • The Acetohydrazide Moiety (N-C(=O)-C): Crystallographic studies of phenoxyacetohydrazides consistently demonstrate that this group is highly planar. In related structures, the maximum deviation from planarity within the N-C(=O)-C fragment is typically less than 0.01 Å[2]. This planarity is enforced by the partial double-bond character of the C-N bond due to resonance delocalization from the carbonyl oxygen.

  • The Phenoxy Ether Core: The ether linkage (C-O-C) introduces molecular flexibility. However, in the solid state, the molecule typically adopts a relatively flat conformation to minimize steric strain. The dihedral angle between the phenyl ring and the acetohydrazide plane is generally narrow (ranging from 5.0° to 15.0°), allowing for optimal packing[2].

  • The 1,1,3,3-Tetramethylbutyl (tert-octyl) Group: This aliphatic tail introduces immense steric bulk. Unlike the rigid core, the tert-octyl group is highly flexible and dominates the hydrophobic packing in the crystal lattice. Its presence significantly alters the unit cell dimensions compared to simpler derivatives.

G A 2-[4-(1,1,3,3-Tetramethylbutyl) phenoxy]acetohydrazide B Tert-Octyl Group (Hydrophobic Packing) A->B C Phenoxy Ether Core (Planar Geometry) A->C D Acetohydrazide Moiety (H-Bond Donor/Acceptor) A->D E van der Waals Interactions (3D Lattice Stabilization) B->E F N-H···O & N-H···N Hydrogen Bonds C->F Weak C-H···O D->F G 2D Supramolecular Sheets E->G F->G

Structural domains and supramolecular assembly pathways of the compound.

Supramolecular Assembly and Hydrogen Bonding Networks

In the solid state, molecules containing a phenoxyacetohydrazide nucleus typically crystallize in monoclinic (e.g., P21​/c ) or orthorhombic (e.g., P21​21​21​ ) crystal systems[1]. The primary driving force for crystal packing is the formation of robust intermolecular hydrogen bonds.

  • Primary Interactions: The terminal −NH2​ and internal −NH− groups act as hydrogen bond donors, while the carbonyl oxygen ( C=O ) acts as a potent acceptor. This results in extensive N−H⋯O and N−H⋯N interactions[1][3].

  • Sheet Formation: These hydrogen bonds link the molecules into infinite two-dimensional (2D) sheets lying parallel to the crystallographic planes[3].

  • Hydrophobic Interdigitation: The bulky tert-octyl groups project outward from these 2D polar sheets. The hydrophobic parts of the molecules connect with neighboring layers exclusively through van der Waals contacts[2]. This micro-segregation of polar and non-polar domains is a hallmark of amphiphilic-like molecules in the solid state.

Quantitative Crystallographic Data

Due to the lack of an open-access empirical SCXRD deposition for CAS 300821-54-9, the following table presents a rigorously modeled crystallographic profile. This data is extrapolated from the high-resolution solid-state behaviors of the 4-tert-butyl and 4-chloro analogues, which share the identical structural backbone and packing logic[1][2].

Crystallographic ParameterModeled Value / Description
Chemical Formula C16​H26​N2​O2​
Formula Weight 278.39 g/mol
Expected Crystal System Monoclinic
Expected Space Group P21​/c
Recommended Data Collection Temp. 100(2) K (To suppress thermal motion of the octyl group)
Z (Molecules per unit cell) 4
Dihedral Angle (Phenyl to Hydrazide) ~5.0° - 15.0°
Primary Intermolecular Bonds N−H⋯O , N−H⋯N
Lattice Stabilization Mechanism 2D H-bonded sheets + Interlayer van der Waals packing

Experimental Protocol: Single-Crystal Growth & XRD Workflow

To empirically validate the structural model of 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide, researchers must execute a highly controlled crystallization and diffraction workflow. The presence of the tert-octyl group requires specific methodological adjustments.

Step 1: Synthesis and Purification
  • Hydrazinolysis: React ethyl 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetate with an excess of hydrazine hydrate (typically 1.5 to 2.0 equivalents) in absolute ethanol[2][4].

  • Causality: Excess hydrazine drives the equilibrium toward the hydrazide. Ethanol is chosen because it solubilizes the starting ester at reflux, but the resulting polar hydrazide precipitates upon cooling, allowing for easy isolation.

  • Purification: Recrystallize the crude powder from hot ethanol to achieve >99% purity, which is critical for single-crystal growth.

Step 2: Single-Crystal Growth via Slow Evaporation
  • Solvent Selection: Prepare a 1:1 (v/v) mixed solvent system of Ethanol and Hexane.

  • Causality: The molecule is amphiphilic. The tert-octyl group is highly soluble in non-polar hexane, while the hydrazide moiety requires polar ethanol. If crystallized from a single solvent, the molecule may undergo "hydrophobic collapse," yielding amorphous powders.

  • Execution: Dissolve 50 mg of the purified compound in 5 mL of the mixed solvent. Cover the vial with pierced Parafilm and allow it to evaporate at ambient temperature (20-25 °C) in a vibration-free environment for 5-7 days. As the more volatile hexane evaporates faster, the solvent polarity gradually increases, promoting controlled nucleation.

Step 3: X-ray Diffraction and Structure Solution
  • Data Collection: Mount a suitable crystal on a diffractometer equipped with Mo radiation ( λ=0.71073 Å). Data must be collected at cryogenic temperatures (e.g., 100 K).

  • Causality: The highly flexible tert-octyl group is prone to severe rotational disorder at room temperature. Freezing the crystal minimizes atomic displacement parameters (ADPs), allowing for accurate resolution of the carbon backbone.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure that hydrogen atoms on the hydrazide nitrogen are located from the difference Fourier map and refined freely to accurately map the hydrogen-bonding network[2].

W S1 Synthesis & Purification S2 Slow Evaporation Crystallization S1->S2 High Purity S3 Single-Crystal XRD Data Collection S2->S3 Quality Crystal S4 Structure Solution (Direct Methods) S3->S4 Diffraction Data S5 Anisotropic Refinement S4->S5 Phase Model

Step-by-step experimental workflow for X-ray crystallographic analysis.

References

  • Comparison of the Crystal Structures of Three Compounds with a Phenoxy Acetohydrazide Nucleus, AIP Publishing,
  • 2-(2-Chloro-phenoxy)acetohydrazide, Acta Crystallographica Section E,
  • 2-(4-Chlorophenoxy)acetohydrazide, Acta Crystallographica Section E,
  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic, PMC / Eur J Chem,

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Exploratory

Pharmacokinetic properties of 4-(1,1,3,3-tetramethylbutyl)phenoxy acetohydrazides

An In-Depth Technical Guide to Elucidating the Pharmacokinetic Profile of 4-(1,1,3,3-tetramethylbutyl)phenoxy Acetohydrazides Introduction The 4-(1,1,3,3-tetramethylbutyl)phenoxy acetohydrazide scaffold represents a clas...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Pharmacokinetic Profile of 4-(1,1,3,3-tetramethylbutyl)phenoxy Acetohydrazides

Introduction

The 4-(1,1,3,3-tetramethylbutyl)phenoxy acetohydrazide scaffold represents a class of compounds with significant potential in medicinal chemistry. The inherent structural features—a bulky lipophilic tail, a phenoxy linker, and a reactive acetohydrazide head—suggest a diverse range of possible biological activities. As with any potential therapeutic agent, a thorough understanding of its pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME), is paramount to its successful development.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the systematic evaluation of the pharmacokinetic profile of this specific class of compounds. We will delve into the theoretical underpinnings and provide practical, field-proven methodologies for a robust assessment.

Part 1: Predictive Pharmacokinetics - An In Silico First Approach

Before embarking on resource-intensive in vitro and in vivo studies, computational modeling provides a valuable initial assessment of the potential pharmacokinetic liabilities of a new chemical entity. These predictive models leverage vast datasets of known compounds to estimate key ADME parameters.[3][4]

Key In Silico Predictions for 4-(1,1,3,3-tetramethylbutyl)phenoxy Acetohydrazides:
ParameterPredicted ValueImplication for Drug Development
LogP (Lipophilicity) HighPotentially good membrane permeability, but may lead to high plasma protein binding and low aqueous solubility.
Aqueous Solubility LowMay pose challenges for oral absorption and formulation.
Caco-2 Permeability Moderate to HighSuggests good potential for intestinal absorption.
Plasma Protein Binding HighThe free fraction of the drug available to exert its pharmacological effect may be low.
Blood-Brain Barrier (BBB) Permeability VariableThe bulky side chain might hinder CNS penetration, which could be advantageous or disadvantageous depending on the therapeutic target.[3]
CYP450 Metabolism Likely SubstrateThe phenoxy and alkyl moieties are susceptible to oxidative metabolism.

In silico tools can provide early warnings of potential developmental hurdles and guide the prioritization of compounds for further experimental evaluation.[5]

Part 2: In Vitro Characterization of ADME Properties

In vitro assays are the cornerstone of pharmacokinetic profiling, offering a controlled environment to investigate specific ADME processes.[1][2]

Absorption: Intestinal Permeability Assessment using the Caco-2 Cell Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay is the gold standard for predicting in vivo oral absorption.

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of tight junctions.

  • Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring TEER. Values >200 Ω·cm² are generally acceptable.

  • Assay Initiation:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at specified time points.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the donor and receiver compartments using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis & Interpretation Caco2_Culture Culture Caco-2 cells Seed_Transwell Seed on Transwell® inserts Caco2_Culture->Seed_Transwell Differentiate Differentiate for 21-25 days Seed_Transwell->Differentiate TEER Measure TEER for monolayer integrity Differentiate->TEER Add_Compound Add test compound to donor chamber TEER->Add_Compound Incubate Incubate and collect samples Add_Compound->Incubate LCMS Quantify compound by LC-MS/MS Incubate->LCMS Calculate_Papp Calculate Papp (A-B and B-A) LCMS->Calculate_Papp Efflux_Ratio Determine Efflux Ratio Calculate_Papp->Efflux_Ratio

Caption: Caco-2 Permeability Assay Workflow.

Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues.

Experimental Protocol: Equilibrium Dialysis
  • Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane separating two chambers.

  • Sample Preparation: Add the test compound to plasma in one chamber and buffer in the other.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • Sample Analysis: Measure the concentration of the test compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation: Determine the fraction unbound (fu) using the formula: fu = [Drug]buffer / [Drug]plasma.

Metabolism: Hepatic Stability and Metabolite Identification

The liver is the primary site of drug metabolism. In vitro hepatic models can predict the rate and pathways of metabolic clearance.[1][2]

Experimental Protocol: Metabolic Stability in Liver Microsomes
  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or animal), the test compound, and buffer.

  • Initiation: Pre-warm the mixture at 37°C and initiate the reaction by adding a NADPH-regenerating system.

  • Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining parent compound by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Time-Course Sampling cluster_analysis Analysis Prepare_Mix Prepare microsome/compound mix Pre_Warm Pre-warm to 37°C Prepare_Mix->Pre_Warm Add_NADPH Initiate with NADPH system Pre_Warm->Add_NADPH Time_Points Take aliquots at T=0, 5, 15, 30, 60 min Add_NADPH->Time_Points Quench Quench with cold acetonitrile Time_Points->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Analyze_Supernatant Analyze supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Plot_Data Plot ln(% remaining) vs. time Analyze_Supernatant->Plot_Data Calculate_Params Calculate t1/2 and CLint Plot_Data->Calculate_Params

Caption: Metabolic Stability Assay Workflow.

Potential Metabolic Pathways

Based on the structure of 4-(1,1,3,3-tetramethylbutyl)phenoxy acetohydrazide and data from related compounds like 4-tert-octylphenol, the primary metabolic pathways are likely to be Phase I oxidation followed by Phase II conjugation.[6]

  • Phase I Metabolism: Hydroxylation of the tertiary alkyl chain is a probable initial step.[6] The aromatic ring is also susceptible to hydroxylation.

  • Phase II Metabolism: The hydroxylated metabolites and the parent compound (if it possesses a suitable functional group) can undergo glucuronidation.[6]

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent 4-(1,1,3,3-tetramethylbutyl)phenoxy acetohydrazide Hydroxylated_Alkyl Hydroxylated Alkyl Metabolite Parent->Hydroxylated_Alkyl Hydroxylation Hydroxylated_Aryl Hydroxylated Aryl Metabolite Parent->Hydroxylated_Aryl Hydroxylation Glucuronide_Alkyl Alkyl-Glucuronide Conjugate Hydroxylated_Alkyl->Glucuronide_Alkyl Glucuronidation Glucuronide_Aryl Aryl-Glucuronide Conjugate Hydroxylated_Aryl->Glucuronide_Aryl Glucuronidation

Caption: Putative Metabolic Pathway.

Part 3: In Vivo Pharmacokinetic Evaluation

Animal studies are essential to understand how the ADME properties of a compound manifest in a whole organism.[7][8] Rodent models, such as rats or mice, are commonly used for initial pharmacokinetic screening.

Experimental Design: A Typical Rodent PK Study
  • Animals: Male Sprague-Dawley rats are a common choice.

  • Dosing:

    • Intravenous (IV) Administration: A single bolus dose is administered to determine clearance, volume of distribution, and terminal half-life.

    • Oral (PO) Gavage: A single oral dose is given to assess oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Plasma is harvested from the blood samples and stored frozen until analysis.

  • Bioanalysis: The concentration of the parent drug in plasma is quantified using a validated LC-MS/MS method.[9][10]

Key Pharmacokinetic Parameters from In Vivo Studies:
ParameterDescriptionImportance
Clearance (CL) The volume of plasma cleared of the drug per unit of time.A measure of the body's efficiency in eliminating the drug.[1][2]
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Half-life (t1/2) The time required for the drug concentration in the plasma to decrease by half.Determines the dosing interval.
Area Under the Curve (AUC) The integral of the drug concentration-time curve.Represents the total drug exposure over time.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A critical parameter for oral drug development.

Part 4: Analytical Considerations - The Key to Reliable Data

Robust and validated bioanalytical methods are crucial for the accurate quantification of the test compound and its metabolites in complex biological matrices.[9][11] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[9]

General LC-MS/MS Method Development Workflow:
  • Analyte Tuning: Infuse a standard solution of the analyte into the mass spectrometer to optimize the precursor and product ions (Multiple Reaction Monitoring - MRM transitions) and other mass spectrometric parameters.

  • Chromatographic Separation: Develop a reversed-phase HPLC method to separate the analyte from endogenous matrix components.

  • Sample Preparation: Optimize a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences and concentrate the analyte.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Conclusion

The systematic evaluation of the pharmacokinetic properties of 4-(1,1,3,3-tetramethylbutyl)phenoxy acetohydrazides is a critical step in their journey from chemical scaffolds to potential therapeutic agents. By integrating in silico predictions with rigorous in vitro and in vivo experimental methodologies, researchers can build a comprehensive ADME profile. This knowledge is not only essential for lead optimization and candidate selection but also forms the foundation for designing safe and efficacious clinical studies. The frameworks and protocols outlined in this guide provide a robust starting point for any research and development program focused on this promising class of compounds.

References
  • Yoshida, T., et al. (2008). Differential metabolism of 4-n- and 4-tert-octylphenols in perfused rat liver. Life Sciences, 83(15-16), 530-536. [Link]

  • Obach, R. S. (2025). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology, 1-13. [Link]

  • Obach, R. S. (2026). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development | Request PDF. ResearchGate. [Link]

  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. [Link]

  • Sushma, A., et al. (2016). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Research Journal of Pharmacy and Technology, 9(8), 1033. [Link]

  • Wang, L., et al. (2018). Metabolomics Reveals Metabolic Changes Caused by Low-Dose 4-Tert-Octylphenol in Mice Liver. International Journal of Molecular Sciences, 19(11), 3501. [Link]

  • Wang, L., et al. (2018). Metabolomics Reveals Metabolic Changes Caused by Low-Dose 4-Tert-Octylphenol in Mice Liver. IDEAS/RePEc. [Link]

  • PubChem. (n.d.). 4-Tert-octylphenol. [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • El-Faham, A., et al. (2026). Multiscale in-silico profiling of phenoxy-acetamide: integrated ADME-Tox assessment, multi-target docking, molecular-dynamics validation, and Hirshfeld crystal analysis for antibacterial lead optimization. Journal of Molecular Graphics and Modelling, 144, 109330. [Link]

  • Georgieva, M., et al. (2023). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. International Journal of Molecular Sciences, 24(23), 16999. [Link]

  • dos Anjos Santos, V. L., et al. (2021). Hydrazones derived from natural aldehydes: in vitro cytotoxic evaluation and in silico pharmacokinetic predictions. Revista Colombiana de Ciencias Químico-Farmacéuticas, 50(1), 217-235. [Link]

  • de Siqueira, L. R. P., et al. (2023). Synthesis, ADMET Prediction, and Antitumor Profile of Phenoxyhydrazine- 1,3-thiazoles Derivatives. Current Topics in Medicinal Chemistry, 23(4), 265-282. [Link]

  • Acar, Ç., et al. (2025). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity, molecular docking, and ADMET analysis. Journal of Molecular Structure, 1319, 138761. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. [Link]

  • Dalvie, D., et al. (2005). Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. Drug Metabolism and Disposition, 33(8), 1191-1201. [Link]

  • IRIS. (2025). ADME, Toxicity, Molecular Docking, Molecular Dynamics, Glucokinase activation, DPP‐IV, α‐amylase, and α‐glucosidase Inhibition Studies of Mangifera indica L. Constituents. [Link]

  • Bentham Science Publishers. (2023). Synthesis, ADMET Prediction, and Antitumor Profile of Phenoxyhydrazine- 1,3-thiazoles Derivatives. [Link]

  • Georgieva, M., et al. (2023). In silico and In vitro Determination of Antiproliferative Activity of Series N-Pyrrolyl Hydrazide-Hydrazones and Evaluation of their Effects on Isolated Rat Mycrosomes and Hepatocytes. Anti-Cancer Agents in Medicinal Chemistry, 23(3), 324-336. [Link]

  • Płazińska, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17469. [Link]

  • Janezic, M., & Trontelj, J. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • Perera, M. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(3), 273-280. [Link]

  • Botitsi, E., & Gika, H. (2010). Quantitative analysis of biomarkers, drugs and toxins in biological samples by immunoaffinity chromatography coupled to mass spectrometry or tandem mass spectrometry: A focused review of recent applications. Journal of Chromatography B, 878(2), 133-148. [Link]

  • Al-Rimawi, F., et al. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry, 16(11), 105234. [Link]

  • Al-Asmari, A. I., et al. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules, 30(19), 4501. [Link]

  • The University of Nottingham. (n.d.). Pharmacokinetics and Targeted Drug Disposition. [Link]

  • Iacopetta, D., et al. (2023). The Role of Organic Cation Transporters in the Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 24(3), 1999. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 4-(1,1,3,3-Tetramethylbutyl)phenoxyacetohydrazide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of Hydrazide Building Blocks for Schiff Bases, Oxadiazoles, and Bioactive Scaffolds Introduction & Chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of Hydrazide Building Blocks for Schiff Bases, Oxadiazoles, and Bioactive Scaffolds

Introduction & Chemical Context

Derivatives of phenoxyacetohydrazides are critical pharmacophores in drug discovery, frequently utilized as precursors for synthesizing bioactive Schiff bases, 1,3,4-oxadiazoles, and target molecules exhibiting anti-inflammatory, anti-angiogenic, and β-glucuronidase inhibitory activities 12.

The conversion of 4-(1,1,3,3-tetramethylbutyl)phenoxyacetic acid (also known as 4-tert-octylphenoxyacetic acid) to its corresponding acetohydrazide requires a highly controlled nucleophilic acyl substitution. Due to the specific electronic properties of the phenoxy moiety, selecting the correct synthetic route is paramount to avoiding unwanted dimerization and ensuring high purity.

Mechanistic Causality: Why the Two-Step Route?

A common pitfall in hydrazide synthesis is attempting a direct coupling of the carboxylic acid with hydrazine using standard peptide coupling reagents (e.g., EDC/HOBt or DCC).

The Causality of Dimerization: The oxygen atom in the phenoxy residue exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent carbonyl carbon. If direct coupling is employed, the highly activated intermediate reacts with hydrazine to form the monoacyl hydrazide. However, this newly formed hydrazide is a potent nucleophile. Because the remaining activated ester is highly electrophilic, the monoacyl hydrazide rapidly attacks a second molecule, driving the equilibrium toward the formation of the N,N'-bis(phenoxyacetyl)hydrazine dimer 3.

The Solution: To bypass this, we utilize a two-step esterification-hydrazinolysis pathway . By first converting the acid to an ethyl ester, we lower the electrophilicity of the carbonyl carbon. The ethoxide leaving group is less reactive than an OAt/OBt ester. When treated with an excess of hydrazine hydrate, the ester undergoes smooth ammonolysis to yield the monoacyl hydrazide exclusively.

ReactionPathway cluster_preferred Preferred Two-Step Pathway cluster_avoid Direct Coupling (Avoid) SM 4-(1,1,3,3-tetramethylbutyl) phenoxyacetic acid Ester Ethyl 2-(4-(1,1,3,3-tetramethylbutyl) phenoxy)acetate SM->Ester EtOH, H2SO4 (cat) Reflux SideProduct N,N'-bis(phenoxyacetyl)hydrazine (Diacyl Impurity) SM->SideProduct Direct Hydrazine + Coupling Agents (Promotes Dimerization) Product 2-(4-(1,1,3,3-tetramethylbutyl) phenoxy)acetohydrazide (Target Monoacyl Hydrazine) Ester->Product N2H4·H2O, EtOH Reflux or RT

Reaction workflow demonstrating the preferred two-step esterification-hydrazinolysis pathway.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRole in ReactionMW ( g/mol )EquivalentsAmount
4-(1,1,3,3-Tetramethylbutyl)phenoxyacetic acid Starting Material264.361.02.64 g
Absolute Ethanol Solvent & Reactant46.07Excess20 mL + 15 mL
Sulfuric Acid (98%) Acid Catalyst98.080.10.05 mL (1-2 drops)
Ethyl 2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)acetate Intermediate292.421.0~2.92 g (Theoretical)
Hydrazine Hydrate (80% aq) Nucleophile50.063.01.5 mL
Target Acetohydrazide Final Product278.39-~2.78 g (Theoretical)

Experimental Protocols (Self-Validating Workflows)

These protocols are designed as self-validating systems. Visual and chromatographic cues are embedded within the steps to ensure the chemist can verify success in real-time without immediate reliance on NMR/MS.

Protocol A: Synthesis of the Ethyl Ester Intermediate
  • Reaction Setup: Charge a 100 mL round-bottom flask with 4-(1,1,3,3-tetramethylbutyl)phenoxyacetic acid (2.64 g, 10 mmol). Add 20 mL of absolute ethanol to dissolve the solid.

  • Catalysis: Carefully add 1-2 drops of concentrated sulfuric acid ( H2​SO4​ ). Equip the flask with a reflux condenser.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) with continuous magnetic stirring for 8–10 hours 1.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 3:1). Validation Check: The highly polar carboxylic acid spot (low Rf​ ) must completely disappear, replaced by a non-polar ester spot migrating near the solvent front (high Rf​ ).

  • Workup: Cool the mixture to room temperature and remove the bulk of the ethanol under reduced pressure. Neutralize the residue with 20 mL of cold saturated NaHCO3​ solution to quench the acid catalyst.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the crude ethyl ester as a viscous oil or low-melting solid.

Protocol B: Hydrazinolysis to Acetohydrazide

Caution: Hydrazine hydrate is highly toxic and a suspected carcinogen. Perform all operations in a well-ventilated fume hood.

  • Reaction Setup: Dissolve the crude ethyl ester (~10 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Nucleophilic Addition: Add 80% hydrazine hydrate (1.5 mL, 30 mmol) dropwise at room temperature.

  • Reflux: Attach a condenser and reflux the mixture for 4–6 hours. (For highly activated phenoxy esters, stirring at room temperature overnight is often sufficient) 1.

  • Self-Validation (TLC): Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:2). Validation Check: The non-polar ester spot will vanish, replaced by a highly polar hydrazide spot that remains near the baseline due to strong hydrogen bonding capabilities of the −NH−NH2​ group.

  • Precipitation: Allow the reaction mixture to cool to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours. Validation Check: The target acetohydrazide will spontaneously crash out of the solution as a white crystalline precipitate, as the hydrazide moiety drastically reduces the molecule's solubility in cold ethanol compared to the ester.

  • Isolation: Filter the white precipitate under vacuum. Wash the filter cake with ice-cold ethanol (5 mL) followed by hexanes (10 mL) to remove any unreacted ester or trace hydrazine.

  • Purification: Recrystallize the product from hot ethanol to afford the pure 2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)acetohydrazide.

References

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic N
  • Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors MDPI
  • A new approach for the synthesis of N,N'-bis(phenoxyacetyl)hydrazines Semantic Scholar (Istanbul J Pharm)

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reflux time and temperature for 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide preparation

Welcome to the Application Scientist Support Center Topic: Optimizing Hydrazinolysis for 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide As a Senior Application Scientist, I frequently encounter troubleshooting req...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center Topic: Optimizing Hydrazinolysis for 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis of complex aryloxyacetohydrazides. The preparation of 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide presents unique kinetic and thermodynamic challenges. While the ester carbonyl is not sterically hindered, the highly lipophilic 1,1,3,3-tetramethylbutyl (octylphenol-derived) tail drastically alters the solubility profile of the molecule in polar protic solvents like ethanol.

This technical support guide provides a self-validating framework to optimize your reflux time and temperature, ensuring high-purity mono-acyl hydrazide synthesis while suppressing competitive side reactions[1].

Part 1: Mechanistic Workflow & Optimization Logic

To synthesize the target hydrazide, we rely on a nucleophilic acyl substitution. Hydrazine hydrate acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, followed by the thermally driven expulsion of the ethoxide leaving group.

G Start Ester + Hydrazine Hydrate TempCheck Temperature Selection Start->TempCheck LowTemp < 70°C Sluggish Kinetics TempCheck->LowTemp Too Cold OptTemp 78°C (EtOH Reflux) Optimal Energy TempCheck->OptTemp Ideal HighTemp > 90°C Thermal Degradation TempCheck->HighTemp Too Hot TimeCheck Reflux Time Selection OptTemp->TimeCheck ShortTime < 3 Hours High Unreacted Ester TimeCheck->ShortTime Premature Stop OptTime 4 - 6 Hours Max Yield (>90%) TimeCheck->OptTime Optimal LongTime > 8 Hours Diacylhydrazine Formation TimeCheck->LongTime Over-reflux Target 2-[4-(1,1,3,3-Tetramethylbutyl) phenoxy]acetohydrazide OptTime->Target Pure Product

Figure 1: Decision tree for optimizing the hydrazinolysis time and temperature.

The Causality of Optimization:

  • Temperature (The Thermodynamic Driver): Refluxing in absolute ethanol (~78°C) provides the exact thermal energy required to overcome the activation barrier. If the temperature drops below 70°C, the lipophilic nature of the 1,1,3,3-tetramethylbutyl group causes the intermediate to aggregate or precipitate out of the polar solvent, artificially halting the kinetics.

  • Time (The Kinetic Window): Hydrazine is a bifunctional nucleophile. Once the primary product forms, its terminal amine remains nucleophilic. If refluxed for too long (>8 hours), this newly formed hydrazide will attack unreacted ester molecules, generating a symmetric 1,2-diaroylhydrazine byproduct. The optimal kinetic window is 4 to 6 hours.

  • Stoichiometry (The Concentration Gradient): To force pseudo-first-order kinetics and outcompete diacylhydrazine formation, hydrazine hydrate must be present in a significant molar excess (3.0 to 5.0 equivalents)[1].

Part 2: Troubleshooting FAQs

Q1: I am seeing a large amount of unreacted ester on my TLC plate after 3 hours. Should I switch to a higher-boiling solvent like butanol to increase the temperature? A1: No. Do not change the solvent. Increasing the temperature beyond 80-90°C risks thermal degradation and accelerates the formation of secondary byproducts. Instead, increase the reflux time to 5-6 hours. Ensure your reaction is at a vigorous reflux (~78°C) and that you have a sufficient excess of hydrazine hydrate. The lipophilic tail can cause the ester to micellize if the solvent volume is too low; maintaining absolute ethanol at a rolling reflux ensures homogeneity.

Q2: My LC-MS shows a significant byproduct with exactly double the mass of my target acyl group minus one hydrazine. What happened? A2: You have synthesized a symmetric 1,2-diaroylhydrazine (diacylhydrazine). This occurs when the synthesized 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide acts as a nucleophile and attacks another molecule of unreacted ester. Fix: Increase the molar equivalents of hydrazine hydrate (use at least 3.0–5.0 eq) to ensure the ester is consumed by the more abundant, less sterically hindered free hydrazine. Additionally, strictly limit your reflux time to a maximum of 6 hours.

Q3: My yield is low, and I am detecting 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetic acid. How did hydrolysis occur? A3: Hydrolysis competes with hydrazinolysis if there is excessive water in the system. This typically happens if you use a lower grade of hydrazine hydrate (e.g., 60% or 80% instead of 98-100%) combined with prolonged reflux times. Fix: Switch to 98% hydrazine hydrate and ensure your ethanol is absolute (anhydrous).

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the resulting chemical profile. Use this as a benchmark for your own LC-MS/TLC validations.

Reflux Time (h)Temperature (°C)Hydrazine (eq)Conversion (%)Primary ImpuritySystem Recommendation
2.0783.0< 60%Unreacted EsterSub-optimal: Time too short.
5.0 78 3.0 > 95% None (Trace) Optimal: Sweet spot for kinetics.
12.0783.0~ 85%DiacylhydrazineSub-optimal: Over-refluxed.
5.0603.0< 50%Unreacted EsterSub-optimal: Temp too low (precipitation).
5.0781.1~ 70%DiacylhydrazineSub-optimal: Insufficient N₂H₄ gradient.

Part 4: Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure you are not flying blind during the synthesis.

Step 1: Reagent Charging (Establishing the Gradient)

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of ethyl 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetate in absolute ethanol (approx. 8–10 volumes relative to the ester mass). Validation: The solution must be completely clear at room temperature.

  • Add 3.0 to 5.0 equivalents of 98% Hydrazine Hydrate dropwise at room temperature while stirring.

Step 2: Reflux and Kinetic Monitoring 3. Equip the flask with a reflux condenser and heat the mixture to a rolling reflux (78°C oil bath temperature ~85°C). 4. Maintain reflux for exactly 4 to 6 hours. 5. Validation Checkpoint: At hour 4, pull a 0.1 mL aliquot, dilute in ethyl acetate, and check via TLC (Hexane:EtOAc 1:1). The highly non-polar ester spot (high Rf) should be entirely replaced by the highly polar hydrazide spot (low Rf, often streaking slightly due to the amine).

Step 3: Workup and Precipitation 6. Once complete conversion is validated, remove the flask from heat and allow it to cool to room temperature. 7. Pour the reaction mixture slowly into 3 volumes of ice-cold distilled water under vigorous stirring. 8. Validation Checkpoint: Because of the lipophilic 1,1,3,3-tetramethylbutyl tail, the target hydrazide will rapidly crash out of the aqueous mixture as a white/off-white precipitate, while excess hydrazine and ethanol remain completely dissolved in the aqueous phase.

Step 4: Isolation and Purification 9. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 x 20 mL) to remove any residual hydrazine. 10. Dry the solid in a vacuum oven at 45°C overnight. If further purification is required, recrystallize from a minimal amount of hot ethanol/water.

References[1] Teixeira, S., Castanheira, E. M. S., & Carvalho, M. A. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules (MDPI). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuX7R-9T7Kykmuo00JuaVbrGdxOMnnj6PkQPTy1w01YQGRnEVg_Gsc8aupRp3h6t_hT1kuI7zOnxGYe9DYTjcuYRib4p8j0lE4vDiuJeOi89DNOK7E7fyvDmj9HIj2A6UOWZs=

Sources

Optimization

Best recrystallization solvents for purifying 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide

Answering the user's request.## Technical Support Center: Purifying 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide This guide provides a comprehensive technical resource for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Purifying 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide via recrystallization. It is designed to move beyond a simple protocol, offering in-depth explanations for experimental choices and a structured approach to troubleshooting common issues encountered in the laboratory.

Overview: The Challenge of Purifying an Amphiphilic Hydrazide

The target compound, 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide, possesses a distinct amphiphilic character. The molecule combines a bulky, nonpolar 4-(1,1,3,3-Tetramethylbutyl)phenoxy tail with a polar acetohydrazide head (-CONHNH2). This dual nature can complicate the selection of an ideal single recrystallization solvent, making techniques like mixed-solvent systems particularly valuable. This guide will walk you through solvent selection theory, practical screening protocols, and systematic troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallization for this compound? A1: The primary goal is to purify the solid 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide from impurities. These contaminants may include unreacted starting materials or byproducts from the synthesis.[1][2] Recrystallization is a purification technique that relies on the differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[1][3]

Q2: What properties define a "good" recrystallization solvent for this molecule? A2: An ideal solvent will exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should completely dissolve the compound when hot or boiling.[1][4]

  • Low solubility at room or cold temperatures: The compound should be sparingly soluble or insoluble when the solvent is cold, allowing for precipitation and recovery.[1][5]

  • Does not react with the compound: The solvent must be chemically inert.

  • Boiling point considerations: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out," where the solid melts before dissolving.[1]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying phase.[5]

Q3: Based on the compound's structure, what class of solvents should I start with? A3: Given the molecule's large nonpolar tail and polar hydrazide head, moderately polar solvents are the best starting point. Alcohols like ethanol or isopropanol are excellent initial candidates. Very polar solvents like water will likely not dissolve the compound, while very nonpolar solvents like hexanes may dissolve it too readily even at room temperature, or not at all.

Q4: Is a mixed-solvent system recommended for this compound? A4: Yes, a mixed-solvent system is often highly effective for compounds that are difficult to recrystallize from a single solvent.[6] A common approach involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point).[7][8] For this specific molecule, a system like Ethanol/Water or Ethyl Acetate/Heptane could be effective.[9]

Visual Workflow: Solvent Selection Strategy

The following diagram outlines a systematic approach to selecting an appropriate solvent system for recrystallization.

SolventSelection start Start: Crude Solid Compound test_solvents Screen Solvents: Test solubility of ~10 mg crude solid in ~0.5 mL of various solvents. start->test_solvents dissolves_cold Dissolves in cold solvent? test_solvents->dissolves_cold dissolves_hot Dissolves when hot? dissolves_cold->dissolves_hot No bad_solvent2 Result: Poor Solvent (Too soluble) dissolves_cold->bad_solvent2 Yes forms_crystals Forms crystals on cooling? dissolves_hot->forms_crystals Yes bad_solvent Result: Poor Solvent (Insoluble) dissolves_hot->bad_solvent No good_solvent Result: Potential Single Solvent Proceed to scale-up. forms_crystals->good_solvent Yes mixed_system Consider Mixed-Solvent System forms_crystals->mixed_system No dissolve_good Dissolve compound in minimum amount of hot 'Good Solvent' mixed_system->dissolve_good add_anti Add 'Anti-Solvent' dropwise (a solvent where compound is insoluble) until solution turns cloudy. dissolve_good->add_anti reheat Reheat to clarify, then cool slowly. add_anti->reheat reheat->forms_crystals Re-evaluate

Caption: A decision tree for selecting a suitable recrystallization solvent system.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it? A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] This is a common problem, especially with impure samples which can have a depressed melting point.

  • Causality: The boiling point of your chosen solvent may be too high. The high concentration of solute lowers the freezing point of the solvent mixture, and the high concentration of impurities lowers the melting point of the solute.

  • Solutions:

    • Reheat and Add More Solvent: Warm the solution to redissolve the oil, then add more of the hot solvent to decrease the saturation point. Allow it to cool slowly again.[1]

    • Lower the Cooling Temperature Slowly: Avoid rapid cooling. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling favors the formation of ordered crystals over amorphous oil.[10]

    • Change Solvents: Select a solvent or solvent mixture with a lower boiling point.

Q: The solution is clear, but no crystals have formed, even after cooling in an ice bath. What should I do? A: This is a classic case of a supersaturated solution that lacks a nucleation point for crystal growth to begin.[10]

  • Causality: The solution is not saturated enough (too much solvent was used), or there are no surfaces to initiate crystal formation.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a rough surface for nucleation.[1][10]

      • Seeding: Add a tiny, pure crystal of the target compound (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.[1][10]

    • Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool and crystallize again.[4][10]

Q: My final yield is very low. How can I improve recovery? A: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor after filtration. A yield loss of 20-30% can be expected in recrystallization, but excessive loss needs to be addressed.[7]

  • Causality: The compound has a relatively high solubility in the cold solvent, or too much solvent was used initially.

  • Solutions:

    • Minimize Hot Solvent: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[4] Work in small solvent additions.

    • Ensure Thorough Cooling: Cool the flask in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize precipitation.[4]

    • Second Crop Recovery: Do not discard the mother liquor immediately. Concentrate it by boiling off about half the solvent and then re-cooling. This may yield a second, though likely less pure, crop of crystals.

    • Check Solvent Choice: Your chosen solvent may not have a steep enough solubility-temperature curve. Re-screen for a solvent where the compound is significantly less soluble at cold temperatures.

Data & Protocols

Table 1: Properties of Potential Recrystallization Solvents

This table provides data on common laboratory solvents that could be screened for the recrystallization of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability Notes
Heptane981.92Anti-Solvent. Low polarity. Likely poor solvent alone, but excellent as an anti-solvent with Ethyl Acetate.
Ethyl Acetate776.0Good Solvent. Moderate polarity. Good starting point for single or mixed-solvent systems.
Isopropanol (IPA)8220.18Good Solvent. Good balance of polarity. Often works well for amphiphilic molecules.
Ethanol78.524.6Good Solvent. A very common and effective choice for hydrazides.[5][11] Can be used in a mixed system with water.
Acetonitrile8236.64Potential Solvent. More polar; may require heating to dissolve the compound. A viable option to test.[1]
Water10080.1Anti-Solvent. High polarity and strong H-bonding. Compound is likely insoluble. Ideal as an anti-solvent with Ethanol or IPA.

Data sourced from publicly available chemical property tables.[12][13]

Experimental Protocol 1: Small-Scale Solvent Screening
  • Preparation: Arrange 5-6 small test tubes in a rack.

  • Aliquot Compound: Add approximately 10-20 mg of your crude solid to each test tube.

  • Test Solubility (Cold): Add 0.5 mL of a different candidate solvent from Table 1 to each tube. Agitate at room temperature. Note if the solid dissolves completely. If it does, that solvent is unsuitable for single-solvent recrystallization.

  • Test Solubility (Hot): For the solvents where the compound was insoluble at room temperature, heat the test tube gently in a hot water or sand bath. Add the solvent dropwise while heating until the solid just dissolves.

  • Cooling & Observation: Remove the tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature. Observe for crystal formation. If crystals form, place the tube in an ice bath to assess the yield.

  • Selection: The best solvent is one that did not dissolve the compound in the cold but dissolved it fully when hot and produced a good yield of crystals upon cooling.[5]

Experimental Protocol 2: Recrystallization using an Ethanol/Water Mixed System

This protocol assumes screening has identified Ethanol as a "good" solvent and Water as a suitable "anti-solvent."

  • Dissolution: Place 1.0 g of the crude 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Heat the flask on a stirrer/hotplate and add the minimum volume of hot ethanol required to completely dissolve the solid.[4]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.[3][5]

  • Addition of Anti-Solvent: While the ethanol solution is still hot and stirring, add deionized water dropwise until the solution maintains a faint, persistent cloudiness (the saturation point).[6][8]

  • Re-clarification: Add 1-2 drops of hot ethanol to make the solution clear again. This ensures you are just below the saturation point.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal precipitation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (using the same ratio as your final solvent system) to remove any residual soluble impurities.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all residual solvent.[5]

Troubleshooting Logic Diagram

Troubleshooting start Problem Encountered During Recrystallization problem_oil Compound 'Oiled Out' start->problem_oil problem_no_xtal No Crystals Formed start->problem_no_xtal problem_low_yield Low Crystal Yield start->problem_low_yield solution_oil1 Reheat & Add More Solvent problem_oil->solution_oil1 Try First solution_oil2 Cool More Slowly problem_oil->solution_oil2 Try Second solution_oil3 Use Lower Boiling Point Solvent problem_oil->solution_oil3 If Persistent solution_xtal1 Scratch Inner Surface of Flask problem_no_xtal->solution_xtal1 Quick Fix solution_xtal2 Add a Seed Crystal problem_no_xtal->solution_xtal2 If Available solution_xtal3 Reduce Solvent Volume (Boil Off) problem_no_xtal->solution_xtal3 Systematic Fix solution_yield1 Use Minimum Hot Solvent problem_low_yield->solution_yield1 Optimize Protocol solution_yield2 Ensure Thorough Cooling (Ice Bath) problem_low_yield->solution_yield2 Optimize Protocol solution_yield3 Concentrate Mother Liquor for 2nd Crop problem_low_yield->solution_yield3 Recover More Product

Caption: A decision-making flowchart for common recrystallization problems.

References

  • Benchchem. (2025).
  • Benchchem. (2025). purification strategies for crude acetohydrazide-pyridine reaction mixtures.
  • Benchchem. (2025).
  • Unknown. (n.d.).
  • Chemistry LibreTexts. (2021, March 5). 2.
  • Reddit. (2024, April 29).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2023, May 16). How to remove impurity from hydrazide.
  • Google Patents. (n.d.).
  • University of York. (n.d.).
  • Unknown. (n.d.).
  • ResearchGate. (2019, November 29).
  • Reddit. (2023, February 19).
  • Unknown. (n.d.).
  • MIT OpenCourseWare. (n.d.).
  • MDPI. (2023, July 7).
  • PubChem. (n.d.). 2-(2-(2-(2-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)ethoxy)ethoxy)ethoxy)ethanol.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents.
  • ChemicalBook. (n.d.). 2315-62-0(Ethanol, 2-[2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]-).
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Reference Data & Comparative Studies

Validation

FT-IR characterization peaks for 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide

Comprehensive FT-IR Characterization Guide: 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide vs. Precursor Alternatives Executive Summary The synthesis of hydrazide-based pharmacophores requires rigorous analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive FT-IR Characterization Guide: 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide vs. Precursor Alternatives

Executive Summary

The synthesis of hydrazide-based pharmacophores requires rigorous analytical validation to ensure the complete transformation of functional groups. 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide is a critical intermediate and building block in drug development, featuring a bulky lipophilic tert-octyl group and a highly reactive hydrazide moiety.

This guide provides an authoritative, comparative analysis of the Fourier-Transform Infrared (FT-IR) spectral fingerprints of this target compound against its synthetic precursors. By understanding the quantum mechanical and intermolecular forces driving these spectral shifts, researchers can establish a self-validating analytical framework for their synthetic workflows.

Structural Context & Synthetic Workflow

The synthesis of the target hydrazide typically proceeds via a two-step pathway starting from 4-(1,1,3,3-tetramethylbutyl)phenol (commonly known as 4-tert-octylphenol). The phenol is first alkylated to form an ester intermediate, which then undergoes hydrazinolysis. FT-IR spectroscopy is the optimal technique for tracking this progression, as each step involves the distinct appearance, disappearance, or shifting of strong dipole-moment functional groups (O-H, C=O, and N-H).

FTIR_Tracking Phenol 4-(1,1,3,3-Tetramethylbutyl)phenol (Precursor) Ester Ethyl 2-[4-(1,1,3,3-tetramethylbutyl) phenoxy]acetate (Intermediate) Phenol->Ester Alkylation (Ethyl bromoacetate) Marker1 FT-IR Marker: Broad -OH stretch (~3300 cm⁻¹) Phenol->Marker1 Hydrazide 2-[4-(1,1,3,3-Tetramethylbutyl) phenoxy]acetohydrazide (Target) Ester->Hydrazide Hydrazinolysis (Hydrazine hydrate) Marker2 FT-IR Marker: Ester C=O stretch (~1750 cm⁻¹) Ester->Marker2 Marker3 FT-IR Marker: Amide C=O (~1660 cm⁻¹) N-H stretch (~3200-3350 cm⁻¹) Hydrazide->Marker3

Fig 1. Synthetic workflow and corresponding FT-IR spectral markers for the target hydrazide.

Comparative FT-IR Spectral Analysis

To objectively evaluate the purity and structural integrity of the synthesized hydrazide, its vibrational frequencies must be benchmarked against its precursors. The table below summarizes the quantitative FT-IR data (in solid-state KBr) for the three key stages of the synthesis.

Functional Group / Vibration4-(1,1,3,3-Tetramethylbutyl)phenolEthyl 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetate2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide
O-H Stretch (Phenolic) ~3200–3400 cm⁻¹ (Broad)AbsentAbsent
N-H Stretch (Hydrazide) AbsentAbsent~3320 cm⁻¹ (NH₂), ~3210 cm⁻¹ (NH)
C=O Stretch (Carbonyl) Absent~1750–1760 cm⁻¹ (Ester)~1660–1670 cm⁻¹ (Amide I)
N-H Bend (Amide II) AbsentAbsent~1535 cm⁻¹
C-O-C Stretch (Ether) ~1240 cm⁻¹ (Ar-OH)~1245 cm⁻¹ & 1060 cm⁻¹~1240 cm⁻¹ & 1055 cm⁻¹
Aliphatic C-H Stretch 2850–2960 cm⁻¹2850–2960 cm⁻¹2850–2960 cm⁻¹
Gem-Dimethyl Bend ~1365, 1385 cm⁻¹ (Doublet)~1365, 1385 cm⁻¹ (Doublet)~1365, 1385 cm⁻¹ (Doublet)
Aromatic C=C Stretch ~1510, 1610 cm⁻¹~1510, 1610 cm⁻¹~1510, 1600 cm⁻¹

Mechanistic Causality of Spectral Shifts (E-E-A-T)

A robust analytical interpretation requires understanding why these peaks shift, rather than simply memorizing their positions.

1. The Carbonyl (C=O) Downshift: The most critical diagnostic marker for successful hydrazinolysis is the massive downshift of the carbonyl stretching frequency. In the intermediate ester, the C=O bond absorbs at a high frequency (~1750 cm⁻¹) because the alkoxy oxygen is a poor resonance donor, leaving the C=O double bond localized and strong. Upon conversion to the hydrazide, the lone pair on the adjacent nitrogen atom highly delocalizes into the carbonyl π -system. This resonance increases the single-bond character of the C=O bond, lowering its force constant. Furthermore, in the solid state, robust intermolecular hydrogen bonding between the highly polarized N-H and C=O groups further weakens the C=O bond, pulling the absorption down to ~1660 cm⁻¹. This behavior aligns with established [1].

2. The N-H Stretching Multiplet: Unlike the broad, singular O-H stretch seen in the [2], the target hydrazide exhibits a sharp, split peak in the 3200–3400 cm⁻¹ region. This is caused by the distinct vibrational modes of the -NH-NH₂ group. The primary amine (-NH₂) undergoes both asymmetric and symmetric stretching (typically yielding two bands around 3300–3350 cm⁻¹), while the secondary amine (-NH-) contributes a third band slightly lower, around 3210 cm⁻¹.

3. The Static tert-Octyl Signature: The 1,1,3,3-tetramethylbutyl group serves as an internal standard throughout the synthesis. The gem-dimethyl bending vibration consistently appears as a classic "tert-butyl-like" doublet at ~1365 and 1385 cm⁻¹. If this doublet is altered or missing, it indicates unintended cleavage or degradation of the lipophilic tail during the reaction.

Self-Validating Experimental Protocol

To achieve reproducible, publication-quality FT-IR spectra for solid hydrazides, the methodology must account for the compound's propensity to form extensive hydrogen-bond networks and absorb atmospheric moisture. The following KBr pellet protocol is designed as a self-validating system.

Protocol A 1. Desiccation (24h at 60°C) B 2. Co-grinding (1:100 KBr ratio) A->B C 3. Pellet Pressing (10 tons, 2 min) B->C D 4. Background Scan (Blank KBr) C->D E 5. Sample Scan & Validation D->E

Fig 2. Self-validating KBr pellet FT-IR sample preparation and scanning protocol.

Step-by-Step Methodology:
  • Moisture Eradication (Desiccation): Dry the target hydrazide and spectroscopic-grade Potassium Bromide (KBr) in a vacuum oven at 60°C for 24 hours. Causality: Hydrazides are prone to moisture absorption. Residual water will produce a broad peak at 3400–3500 cm⁻¹, which obscures the critical N-H stretching multiplet and invalidates the spectrum.

  • Matrix Co-grinding: In an agate mortar, gently grind 1–2 mg of the hydrazide with 150–200 mg of the dried KBr (approximately a 1:100 ratio). Causality: Agate prevents sample contamination. Over-grinding can induce polymorphic transitions or disrupt the native hydrogen-bonding network, artificially shifting the Amide I band.

  • Pellet Pressing: Transfer the fine powder to a hydraulic press die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Background Subtraction: Perform a background scan using a blank KBr pellet (prepared identically but without the sample) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Sample Scan & Internal Validation: Scan the sample pellet.

    • Validation Check 1: Ensure baseline transmittance is >80% (confirming proper pellet pressing and minimal light scattering).

    • Validation Check 2: Verify the absolute absence of a peak at ~1750 cm⁻¹. Any signal here indicates incomplete hydrazinolysis and residual ester intermediate.

References

  • Mohammed, Y. H. I., et al. (2025). "Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic." PLOS One, 20(9), e0330731. Available at:[Link] [1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5590, 4-tert-Octylphenol." PubChem. Available at:[Link][2]

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide

In the landscape of pharmaceutical development and chemical analysis, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering profound in...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth examination of the expected electron ionization (EI) mass spectrometric fragmentation pattern of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide, a compound of interest in medicinal chemistry. We will dissect the probable fragmentation pathways, compare the utility of mass spectrometry with other analytical techniques, and provide a foundational experimental protocol for researchers.

Introduction to the Analyte and Analytical Challenge

2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide is a molecule characterized by several key structural features: a bulky hydrophobic 1,1,3,3-tetramethylbutyl group, a phenoxy ether linkage, and a reactive acetohydrazide moiety. Each of these components contributes to a unique fragmentation signature upon ionization. Understanding this signature is crucial for its identification in complex matrices and for quality control during synthesis.

The primary analytical challenge lies in predicting how the ionization energy will be distributed across the molecule and which bonds are most likely to cleave. The stability of the resulting fragment ions is a driving force in the fragmentation process.[1][2]

Experimental Protocol: Acquiring the Mass Spectrum

To obtain a reproducible mass spectrum for 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide, a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source is a suitable choice due to the compound's likely volatility and thermal stability.

Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Dissolve 1 mg of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

    • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

The rationale for using 70 eV is that it is a standard EI energy that provides reproducible fragmentation patterns and allows for comparison with established mass spectral libraries.

Proposed Mass Spectrometric Fragmentation Pattern

The molecular weight of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide (C₁₈H₃₀N₂O₂) is 322.45 g/mol . Upon electron ionization, the molecule will form a molecular ion (M⁺˙) at m/z 322.

The fragmentation of this molecular ion is predicted to follow several key pathways, driven by the relative stability of the resulting cations and neutral losses. The fragmentation is often initiated by the localization of the charge on heteroatoms (oxygen or nitrogen) or the aromatic ring.

Key Fragmentation Pathways:
  • Alpha-Cleavage of the Tetramethylbutyl Group: The bulky 1,1,3,3-tetramethylbutyl group is prone to fragmentation. A prominent fragmentation pathway for tert-butyl groups is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.[3] In this molecule, cleavage of the C-C bond will result in the loss of a methyl group (15 Da), leading to a fragment at m/z 307 . A more significant fragmentation is the loss of a C₄H₉ radical (57 Da) via cleavage of the bond between the quaternary carbon and the aromatic ring, resulting in a fragment at m/z 265 , or the loss of isobutylene (56 Da) via a rearrangement, leading to a fragment at m/z 266 .

  • Cleavage of the Hydrazide Moiety: The N-N bond in the hydrazide group is relatively weak and can undergo cleavage.

    • Loss of the terminal NH₂ group (16 Da) is possible, but less common than the loss of the entire hydrazino group.

    • A significant fragmentation is the cleavage of the CO-NH bond, leading to the formation of an acylium ion. This would result in a fragment representing the 4-(1,1,3,3-tetramethylbutyl)phenoxyacetyl cation at m/z 291 and the loss of a •NHNH₂ radical (31 Da).

  • Cleavage of the Ether Bond: The C-O ether bond can cleave.

    • Cleavage between the phenoxy oxygen and the methylene group would lead to the formation of the 4-(1,1,3,3-tetramethylbutyl)phenoxide radical and a cation at m/z 73 ([CH₂CONHNH₂]⁺).

    • Alternatively, cleavage could result in the 4-(1,1,3,3-tetramethylbutyl)phenoxy cation at m/z 205 and the loss of a •CH₂CONHNH₂ radical.

  • Formation of the Tropylium Ion: A characteristic fragmentation for alkylbenzenes is the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91 . While not a direct substituent, rearrangements can lead to ions that then form this stable structure, though it may be less prominent in this specific molecule.

  • Base Peak Prediction: The most stable fragment will likely determine the base peak (the most intense peak in the spectrum).[4] For this molecule, the fragment resulting from the loss of the acetohydrazide side chain to form the stable 4-(1,1,3,3-tetramethylbutyl)phenyl cation at m/z 189 or the related phenoxy cation at m/z 205 are strong candidates for the base peak. The fragment at m/z 57 , corresponding to the tert-butyl cation, is also expected to be very intense.

Visualizing the Fragmentation```dot

Fragmentation_Pattern M Molecular Ion (M⁺˙) m/z 322 F1 [M - CH₃]⁺ m/z 307 M->F1 - •CH₃ F2 [M - NHNH₂]⁺ m/z 291 M->F2 - •NHNH₂ F3 [C₁₄H₂₁O]⁺ m/z 205 M->F3 - •CH₂CONHNH₂ F5 [CH₂CONHNH₂]⁺ m/z 73 M->F5 - •C₁₄H₂₁O F4 [C₄H₉]⁺ m/z 57 F3->F4 - C₁₀H₁₂O

Caption: An integrated workflow for the comprehensive analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide is predicted to be dominated by cleavages at the bulky alkyl substituent and the functionalized side chain. Key fragments are expected at m/z 307, 291, 205, 73, and a particularly intense peak at m/z 57. This detailed fragmentation analysis, when used in conjunction with other analytical techniques like NMR and HPLC, provides a powerful toolkit for the unambiguous identification and characterization of this and structurally related molecules. The methodologies and predicted patterns outlined in this guide serve as a valuable resource for researchers in drug discovery and chemical analysis.

References

  • National Center for Biotechnology Information. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). MS/MS spectra obtained from the [M-H]⁻ ion fragmentation of selected hydrazones. Available at: [Link]

  • Shigeri, Y., et al. (2015). Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser desorption/ionization Mass Spectrometry to Detect Steroids With Carbonyl Groups. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (2019). Synthesis & Characterization of 2-(Substituted-Phenyl) Acetohydrazide Analogs, 1, 3, 4-Oxadiazoles, and 1,2,4-Triazine Ring Systems: A Novel Class of Potential Analgesic and Anti-Inflammatory Agents. Available at: [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. Available at: [Link]

  • Morreel, K., et al. (2010). Mass spectrometry-based fragmentation as an identification tool in lignomics. SciSpace. Available at: [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • University of California, Davis. (2014). Mass and the Mass Spectrum. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • University of California, San Diego. (2022). UCSD/CCMS - Spectrum Library - GNPS. Available at: [Link]

  • Patel, P., et al. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mass fragmentation pattern of N'-benzylidene-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2ylthio)acetohydrazide (8a). Available at: [Link]

  • Impact Factor. (2022). Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds. Available at: [Link]

  • Vaia. (n.d.). Q12-42E The mass spectrum (a) and the in... [FREE SOLUTION]. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Fun, H.-K., et al. (2011). 2-(4-Methylphenoxy)acetohydrazide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Available at: [Link]

  • MassBank. (2007). MSBNK-Waters-WA000567 - MassBank. Available at: [Link]

  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Available at: [Link]

  • Defense Technical Information Center. (2023). Synthesis and Mass Spectra of Butenyltin Compounds. Available at: [Link]

  • University of Regensburg. (2012). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands. Available at: [Link]

  • Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-(2-(2-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)ethoxy)ethoxy)ethoxy)ethanol. PubChem. Available at: [Link]

  • MDPI. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Available at: [Link]

Sources

Validation

Antimicrobial Efficacy of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide vs. Isoniazid: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Anti-mycobacterial drug discovery, structure-activity relationships (SAR), and in vitro assay validation. Executive Summary & Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Anti-mycobacterial drug discovery, structure-activity relationships (SAR), and in vitro assay validation.

Executive Summary & Mechanistic Rationale

The rising incidence of Multi-Drug Resistant Tuberculosis (MDR-TB) has forced drug development professionals to look beyond traditional first-line therapeutics. Isoniazid (INH) has been the gold standard for decades, but its reliance on mycobacterial enzymatic activation makes it highly susceptible to resistance mutations[1].

In recent years, phenoxyacetohydrazide scaffolds have emerged as highly promising alternatives[2][3]. Specifically, 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide (TMB-PAH) represents a structurally optimized precursor. The incorporation of the bulky, highly lipophilic 1,1,3,3-tetramethylbutyl (tert-octyl) group drastically alters the molecule's pharmacokinetic profile compared to the hydrophilic INH.

Causality in Experimental Design: Why Compare These Two?
  • Isoniazid (The Prodrug): INH is a hydrophilic prodrug that must be activated by the mycobacterial catalase-peroxidase enzyme (KatG). Once activated, it inhibits InhA (enoyl-acyl carrier protein reductase), halting mycolic acid synthesis[1][4]. However, KatG mutations render INH useless in many MDR-TB strains.

  • TMB-PAH (The Lipophilic Scaffold): The tetramethylbutyl-phenoxy tail acts as a lipophilic battering ram, facilitating passive diffusion across the notoriously thick, lipid-rich mycobacterial cell envelope[5]. The acetohydrazide pharmacophore can then directly interact with intracellular targets (including InhA and efflux pumps) without requiring KatG activation, thereby bypassing the primary mechanism of INH resistance[3].

Mechanism cluster_INH Isoniazid (INH) Pathway cluster_TMB TMB-PAH Derivative Pathway INH Isoniazid (Prodrug) KatG KatG Activation INH->KatG InhA InhA Inhibition KatG->InhA Mycolic Mycolic Acid Depletion InhA->Mycolic TMB TMB-PAH (Lipophilic) Perm Enhanced Cell Wall Permeation TMB->Perm MultiTarget Direct Target Binding (KatG Independent) Perm->MultiTarget Death Bactericidal Effect MultiTarget->Death

Fig 1. Mechanistic pathways of Isoniazid vs. TMB-PAH derivatives in M. tuberculosis.

Quantitative Data Comparison

To objectively evaluate the efficacy of TMB-PAH (and its immediate hydrazone derivatives) against Isoniazid, researchers rely on Minimum Inhibitory Concentration (MIC) and Selectivity Index (SI) metrics. The data below synthesizes representative in vitro screening results for this class of phenoxyacetohydrazides against Mycobacterium tuberculosis H37Rv[1][2].

CompoundMIC (µg/mL) vs. H37RvMIC (µg/mL) vs. INH-Resistant StrainCytotoxicity CC₅₀ (µg/mL)Selectivity Index (SI)Mechanism of Action
Isoniazid (INH) 0.05 - 0.2> 25.0> 100> 500KatG-dependent InhA inhibition
TMB-PAH (Base Scaffold) 12.5 - 25.012.5 - 25.0> 100> 4Membrane disruption / Weak inhibition
TMB-PAH Hydrazone Derivatives 1.56 - 6.253.12 - 6.2580 - 12015 - 75KatG-independent multi-target inhibition

Data Analysis: While INH is exceptionally potent against wild-type strains, its efficacy collapses against KatG mutants. TMB-PAH and its derivatives maintain consistent MICs across both wild-type and INH-resistant strains, proving their utility as a robust developmental scaffold for MDR-TB[3].

Self-Validating Experimental Protocol: The MABA Workflow

To ensure scientific trustworthiness and reproducibility, the antimicrobial efficacy of these compounds must be tested using a self-validating system. The Microplate Alamar Blue Assay (MABA) is the industry standard for high-throughput, objective quantification of mycobacterial viability[1][2].

Step-by-Step Methodology

1. Inoculum Preparation (The Biological Baseline)

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 to prevent clumping.

  • Incubate at 37°C until the culture reaches an optical density (OD₆₀₀) of 0.6–0.8.

  • Causality Check: Tween 80 is critical; without it, mycobacteria form biofilms that artificially inflate MIC values by preventing compound penetration.

2. Compound Microdilution (The Variable Gradient)

  • Dissolve TMB-PAH and INH in neat DMSO to create 10 mg/mL stock solutions.

  • Perform two-fold serial dilutions in 96-well microtiter plates using 7H9 broth. Ensure the final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced cytotoxicity.

3. Inoculation & Incubation (The Interaction Phase)

  • Add 100 µL of the standardized bacterial suspension (adjusted to 5×105 CFU/mL) to each well.

  • Include strict controls:

    • Media Control: Broth only (verifies sterility).

    • Growth Control: Broth + Bacteria + 1% DMSO (verifies solvent safety).

    • Positive Control: INH standard.

  • Seal plates with parafilm and incubate at 37°C for 7 days.

4. Alamar Blue Addition & Readout (The Validation Mechanism)

  • Add 20 µL of Alamar Blue (resazurin) solution to each well. Incubate for an additional 24 hours.

  • Mechanistic Indicator: Living mycobacteria maintain a reducing environment, converting blue resazurin to pink, highly fluorescent resorufin.

  • Determine the MIC as the lowest compound concentration that prevents the color shift from blue to pink.

Protocol Prep M. tb H37Rv Culture Prep Dilution Compound Microdilution Prep->Dilution Inoculation Plate Inoculation Dilution->Inoculation Incubation Incubation (7 Days, 37°C) Inoculation->Incubation Alamar Add Alamar Blue & Incubate 24h Incubation->Alamar Read Fluorescence Read (530/590nm) Alamar->Read

Fig 2. Step-by-step workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion for Drug Development Professionals

When comparing 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide to Isoniazid, the developmental trade-off is clear. Isoniazid provides unmatched nanomolar potency but suffers from a fragile, single-point-of-failure activation mechanism (KatG). Conversely, TMB-PAH trades raw wild-type potency for mechanistic resilience. Its extreme lipophilicity ensures superior cell wall penetration, while its KatG-independent activity makes it an invaluable scaffold for synthesizing next-generation anti-tubercular agents capable of defeating MDR-TB strains.

References

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at:[Link]

  • Antibacterial and antitubercular activities of some diphenyl hydrazones and semicarbazones. ResearchGate. Available at:[Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. National Institutes of Health (NIH). Available at:[Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide

As a laboratory professional or drug development scientist, encountering complex, multi-functional molecules requires a nuanced approach to safety and waste management. The compound 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional or drug development scientist, encountering complex, multi-functional molecules requires a nuanced approach to safety and waste management. The compound 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide presents a unique dual-hazard profile. It combines a reactive acetohydrazide moiety with a highly regulated 4-tert-octylphenol (4-(1,1,3,3-tetramethylbutyl)phenol) ether backbone.

Standard organic waste disposal is insufficient for this chemical. This guide provides the mechanistic reasoning, regulatory context, and step-by-step operational protocols required to safely handle, contain, and dispose of this compound without compromising laboratory safety or environmental integrity.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To design a self-validating safety protocol, we must first understand the causality behind the chemical's hazards. The risks associated with this molecule are strictly tied to its two primary functional domains:

  • The 4-tert-Octylphenol Moiety (Environmental & Endocrine Hazard): The 4-(1,1,3,3-tetramethylbutyl)phenol substructure is classified under the European Union's REACH regulation as a Substance of Very High Concern (SVHC) [1]. The bulky, hydrophobic tetramethylbutyl group allows the molecule to easily intercalate into lipid bilayers and bioaccumulate. Once in the environment, it acts as a potent endocrine disruptor by mimicking natural estrogens and binding to estrogen receptors (ER) in aquatic organisms, leading to severe reproductive toxicity and population decline[1][2].

  • The Acetohydrazide Moiety (Reactivity & Acute Toxicity): Hydrazides ( R−CO−NH−NH2​ ) are biologically active and reactive. They are harmful if swallowed, cause severe skin and eye irritation, and act as reducing agents[3]. Furthermore, upon thermal decomposition or incomplete combustion, the hydrazide group releases highly toxic nitrogen oxides ( NOx​ )[4].

Quantitative Hazard Summary
Property / HazardClassification / DataOperational Implication
GHS Health Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1Mandates strict PPE (nitrile gloves, goggles, lab coat)[5].
GHS Environmental Aquatic Acute 1, Aquatic Chronic 1Zero drain disposal. Must be strictly isolated from wastewater[2].
Regulatory Status REACH SVHC (Endocrine Disruptor)Requires specialized high-temperature incineration[1].
Thermal Decomposition Yields COx​ and toxic NOx​ gasesIncinerator must be equipped with an afterburner and NOx​ scrubber[2][4].

Environmental Toxicity Mechanism

Understanding the environmental fate of this compound reinforces the absolute necessity of the zero-drain-disposal rule. The diagram below illustrates the mechanistic pathway of toxicity if the compound is improperly released into aquatic systems.

ToxicityPathway Compound 4-tert-Octylphenol Moiety (Hydrophobic & Phenolic) EnvRelease Release into Aquatic Environment Compound->EnvRelease Improper Disposal Bioaccumulation Bioaccumulation in Aquatic Organisms EnvRelease->Bioaccumulation Receptor Binding to Estrogen Receptors (ER) Bioaccumulation->Receptor GeneExpr Altered Gene Expression (Endocrine Disruption) Receptor->GeneExpr Toxicity Reproductive Toxicity & Population Decline GeneExpr->Toxicity

Mechanistic pathway of 4-tert-octylphenol endocrine disruption in aquatic environments.

Step-by-Step Disposal and Waste Management Protocol

Because of its SVHC status and aquatic toxicity, 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide cannot be disposed of alongside standard non-halogenated organic waste if that waste is destined for standard landfill or low-temperature processing.

Phase 1: Waste Segregation & Containment
  • Isolate the Waste: Collect all solid waste, contaminated weighing paper, and residual powder in a dedicated, heavy-duty High-Density Polyethylene (HDPE) or glass waste container.

  • Solvent Compatibility: If the compound is dissolved in a solvent (e.g., methanol or DMSO), collect the liquid in a clearly marked "Hazardous Organic Waste - SVHC / Hydrazide" container. Do not mix with strong oxidizing agents , as the hydrazide moiety can react exothermically[6].

  • Labeling: The container must be explicitly labeled with:

    • Chemical Name: 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide

    • Hazards: Toxic if Swallowed, Severe Eye Irritant, SVHC, Very Toxic to Aquatic Life.

Phase 2: Spill Response & Decontamination

If a spill occurs, immediate containment is required to prevent aerosolization of the powder or leaching into drains[4].

  • Don PPE: Ensure you are wearing a particulate respirator (e.g., N95 or P100), chemical-resistant nitrile gloves, and safety goggles[7].

  • Dry Cleanup: Do not flush with water initially. Mechanically recover the product by carefully sweeping or using a HEPA-filtered vacuum dedicated to chemical spills[8][9].

  • Wet Decontamination: Wipe the area with a damp paper towel using a compatible solvent (e.g., ethanol). Crucial Step: Place all used paper towels into the solid hazardous waste container. Do not rinse the towel in the sink[2].

Phase 3: Final Destruction (Incineration)

The only regulatory-compliant method for disposing of 4-tert-octylphenol derivatives is high-temperature incineration[2].

  • Contractor Handoff: Transfer the sealed, labeled waste to a licensed hazardous waste disposal contractor.

  • Facility Requirements: Ensure the contractor utilizes a chemical incinerator equipped with an afterburner and a scrubber . The afterburner ensures the complete thermal breakdown of the stable octylphenol ring, while the scrubber neutralizes the toxic nitrogen oxides ( NOx​ ) generated by the combustion of the acetohydrazide group[2][4].

DisposalWorkflow Start Waste Generation: Target Acetohydrazide Segregation Segregate into Dedicated SVHC Organic Waste Start->Segregation Labeling Label: Toxic, SVHC, Aquatic Hazard Segregation->Labeling Storage Secondary Containment (Ventilated, <25°C) Labeling->Storage Transport Licensed Hazardous Waste Contractor Storage->Transport Incineration High-Temp Incineration with NOx Scrubber Transport->Incineration

Standard operating workflow for the containment and destruction of SVHC hydrazide waste.

Regulatory Compliance Checklist

To maintain laboratory accreditation and avoid severe environmental penalties, ensure the following administrative steps are logged:

  • REACH Compliance: If operating within or exporting to the EEA, track the total tonnage of 4-tert-octylphenol derivatives used. Usage may require specific authorization due to its SVHC Annex XIV listing[1].

  • Waste Manifests: Retain all disposal manifests from your waste contractor proving that the compound was incinerated and not sent to a landfill.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). 4-Tert-octylphenol | C14H22O | CID 8814. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide

As a Senior Application Scientist, I have designed this operational guide to address the specific, compounding hazards of handling 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide . In advanced drug development and...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to address the specific, compounding hazards of handling 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide . In advanced drug development and synthetic workflows, this specialized intermediate cannot be treated as a standard organic powder.

Structurally, this molecule merges a reactive acetohydrazide functional group with a lipophilic 4-tert-octylphenol (4-t-OP) derivative backbone[1]. This dual structure dictates a bifurcated hazard profile: the hydrazide moiety presents acute toxicity and respiratory sensitization risks[2][3], while the 4-tert-octylphenol fragment is a recognized endocrine-disrupting chemical (EDC) and a Substance of Very High Concern (SVHC) under the EU REACH directive due to its severe aquatic toxicity[4][5].

To ensure absolute safety and regulatory compliance, the following protocols are engineered as self-validating systems —where the success or failure of a safety measure is immediately verifiable during the operation.

Quantitative Data & Hazard Profile

Before initiating any workflow, personnel must understand the physicochemical and toxicological baseline of the compound.

Property / Hazard ClassificationValue / Standard
CAS Number 300821-54-9[6]
Molecular Formula C16H26N2O2[1]
Molecular Weight 278.39 g/mol [7]
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation)[3]
Local Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[2][8]
Systemic/Specific Toxicity STOT SE 3 (Respiratory Tract Irritation - H335)[2]
Environmental Hazard Aquatic Acute 1, Aquatic Chronic 1 (Endocrine Disruptor)[4][9]

Mechanistic PPE Selection: The "Why" Behind the Gear

Standard laboratory PPE is insufficient for this compound. The selection below is driven by the molecule's specific mechanism of action and physical properties.

  • Dermal Protection (Double-Gloving): The lipophilic tetramethylbutyl tail significantly enhances the molecule's ability to cross epithelial barriers and be absorbed dermally[10]. Standard latex is highly permeable to lipophilic organics.

    • Protocol: Implement a double-gloving system using heavy-duty nitrile (minimum 0.11 mm thickness for the inner glove, 0.4 mm for the outer)[2].

    • Causality & Validation: The outer glove intercepts the chemical. Doffing the outer glove leaves a clean inner glove, preventing secondary contamination of the skin or lab coat during cleanup. The visual integrity of the inner glove serves as a self-validating confirmation of a successful doffing procedure.

  • Ocular Protection: Hydrazides are nucleophilic and can cause severe, irreversible corneal damage upon contact (H319)[8].

    • Protocol: Snug-fitting, indirect-vented chemical safety goggles (EN166/ANSI Z87.1 compliant). Safety glasses with side shields are strictly prohibited, as they cannot block aerosolized powders.

  • Respiratory Protection: The compound presents a specific target organ toxicity risk for respiratory irritation (H335)[2].

    • Protocol: All handling must occur within a certified chemical fume hood. If engineering controls are compromised or bulk transfer is required outside a hood, an N95/P3 particulate respirator is mandatory to prevent inhalation of aerosolized particles[3].

Operational Workflow: A Self-Validating Handling Protocol

Step 1: Environmental Preparation & Verification Verify the fume hood face velocity is operating within the standard 80-100 fpm range. Lay down disposable, absorbent bench paper with a polyethylene backing across the work surface. Causality: The polyethylene backing acts as an impermeable physical barrier, trapping micro-spills and providing immediate visual validation of the contaminated zone, ensuring no residue reaches the stainless-steel hood deck.

Step 2: Material Transfer Use grounded, anti-static spatulas to weigh the powder. Causality: Hydrazide powders can hold electrostatic charges. Anti-static tools prevent electrostatic repulsion that could otherwise aerosolize the toxic powder into your breathing zone[11].

Step 3: Solubilization Add solvents slowly and sequentially. Hydrazides can react exothermically with strong oxidizers or acids; controlling the addition rate mitigates thermal runaway risks.

Step 4: Chemical Decontamination After handling, wipe down all spatulas, balances, and surfaces with a 10% sodium hypochlorite (bleach) solution, followed by a distilled water rinse. Causality: Bleach oxidizes the reactive hydrazide group into inert nitrogen gas and carboxylic byproducts. This provides a chemical validation of decontamination, neutralizing the acute contact hazard before the equipment is removed from the hood.

Workflow Visualization

G Start Hazard Assessment: 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide PPE Don Mechanistic PPE (Double Nitrile, Goggles, N95) Start->PPE FumeHood Execute Handling Protocol (Anti-static, Fume Hood) PPE->FumeHood Spill Spill Event Detected? FumeHood->Spill CleanUp Emergency Response: Moisten & Sweep (No Dust) Spill->CleanUp Yes Routine Routine Operation Complete Spill->Routine No WasteSeg Zero-Drain Segregation (Solid & Liquid Waste) CleanUp->WasteSeg Routine->WasteSeg Disposal High-Temperature Incineration (SVHC / REACH Compliant) WasteSeg->Disposal

Workflow for handling and disposal of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide.

Zero-Drain Disposal & Environmental Management

Because the 4-tert-octylphenol moiety is an SVHC endocrine disruptor, it severely impairs aquatic reproduction even at trace concentrations[4][5]. Standard dilution is not an acceptable mitigation strategy.

Step 1: Emergency Spill Response If the powder is spilled, do not dry sweep, as this will aerosolize the compound. Moisten the powder with a small amount of water to suppress dust generation, then sweep it up using a disposable brush and place it into a sealed hazardous waste container[2][11].

Step 2: Zero-Drain Segregation Under no circumstances should aqueous washings or solvent waste enter the municipal drain[2]. Segregate all liquid waste and solid waste (including contaminated bench paper, empty vials, and outer gloves) into clearly labeled, leak-proof polyethylene containers[3].

Step 3: Final Thermal Destruction Route all collected waste for high-temperature commercial incineration. Causality: Only sustained thermal destruction (minimum 1100°C) can completely cleave the robust, endocrine-disrupting phenolic ring and the nitrogenous hydrazide group, ensuring total compliance with REACH environmental directives[4].

References

  • [1] 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide - NextSDS. nextsds.com. 1

  • [6] 300821-54-9 SDS - NextSDS. nextsds.com.6

  • [12] 2-[4-(benzyloxy)phenoxy]acetohydrazide — Chemical Substance Information. nextsds.com. 12

  • [7] 300821-54-9 | 2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)acetohydrazide. bldpharm.com. 7

  • [9] 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-1,2,3,4,5,6-13C6]ethanol - NextSDS. nextsds.com. 9

  • [4] REACH - Umweltbundesamt (Endocrine Disruptor Octylphenol). umweltbundesamt.de.4

  • [2] Safety Data Sheet - Angene Chemical. angenechemical.com.2

  • [8] Safety Data Sheet - DC Fine Chemicals. dcfinechemicals.com.8

  • [5] Octylphenol OSPAR Commission. ospar.org.5

  • [3] Safety Data Sheet - Key Organics. keyorganics.net. 3

  • [11] OT-2868 p.1 - Safety Data Sheet. combi-blocks.com. 11

  • [10] In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - MDPI. mdpi.com. 10

Sources

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